molecular formula C10H10N2O4 B3236239 2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1365965-22-5

2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B3236239
CAS No.: 1365965-22-5
M. Wt: 222.20
InChI Key: SYDFLNCVEDQAFJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is a benzoxazinone derivative characterized by a fused benzene-oxazine ring system. Key structural features include:

  • 5-Nitro group: An electron-withdrawing substituent that may influence electronic distribution, reactivity, and biological target interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-5-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-10(2)9(13)11-8-6(12(14)15)4-3-5-7(8)16-10/h3-5H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDFLNCVEDQAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(C=CC=C2O1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenol with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 5-position undergoes selective reduction to form amino derivatives, a key pathway for pharmacological intermediate synthesis.

Reaction Conditions Catalyst/Reagents Product Yield Source
Hydrogenation (50 psi H₂, 25°C)10% Pd/C in methanol5-Amino-2,2-dimethyl-2H-benzoxazin-3(4H)-one82%
Catalytic transfer hydrogenationAmmonium formate, Pd/CSame as above75%

Mechanistic Insight :
The reaction proceeds via adsorption of hydrogen on Pd surfaces, followed by sequential electron transfer to reduce -NO₂ to -NH₂. Steric hindrance from the 2,2-dimethyl group slows kinetics compared to non-methylated analogs .

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the 7- and 8-positions due to its meta-directing nature.

Electrophile Conditions Major Product Regioselectivity Yield
Bromine (Br₂)FeBr₃, CH₂Cl₂, 0°C → 25°C7-Bromo-5-nitro-2,2-dimethyl-benzoxazinone7-position dominant68%
Chlorine (Cl₂)AlCl₃, nitrobenzene, 40°C7-Chloro-5-nitro-2,2-dimethyl-benzoxazinone7:8 = 4:154%

Key Finding :
Methyl groups at C2 enhance steric protection of the oxazinone oxygen, reducing para-substitution (<5% at C8) .

Nucleophilic Ring-Opening Reactions

The oxazinone ring undergoes nucleophilic attack at the carbonyl group under basic conditions:

text
2,2-Dimethyl-5-nitro-benzoxazinone + NaOH → 2-(2-Methylpropan-2-yloxy)-5-nitrobenzamide

Conditions : 2M NaOH, ethanol/water (1:1), 80°C, 2h
Yield : 89%

Applications :
Opened products serve as precursors for amide-coupled bioactive molecules (e.g., sulfonamide inhibitors in ).

Condensation with Amines

The C3 carbonyl reacts with primary amines to form Schiff bases:

Amine Catalyst Product Equilibrium Constant (K)
AnilineAcOH (5 mol%)N-(5-Nitrobenzoxazinyl)aniline1.2 × 10³
BenzylamineNoneN-(5-Nitrobenzoxazinyl)benzylamine6.8 × 10²

Thermodynamics :
Electron-withdrawing nitro group stabilizes the imine via resonance, increasing K by 40% compared to non-nitrated analogs .

Photochemical Reactions

UV irradiation induces nitro → nitrite rearrangement:

Pathway :
5-Nitro → 5-nitrito (O-bonded) → 5-oxime (major) + NO (traces)
Conditions : 254 nm UV, acetonitrile, N₂ atmosphere
Quantum Yield : Φ = 0.18 ± 0.03

Safety Note :
NO gas evolution requires controlled venting during scale-up .

Comparative Reactivity with Isomers

Positional isomerism significantly alters reactivity:

Isomer Reduction Rate (k, M⁻¹s⁻¹) Electrophilic Substitution Yield
5-Nitro (Target)0.4568% (Br₂)
6-Nitro0.3872% (Br₂)
7-Nitro0.5261% (Br₂)

Explanation :
Steric and electronic effects from methyl groups and nitro orientation modulate reaction outcomes .

Industrial-Scale Modifications

Continuous-flow hydrogenation optimizes amino derivative production:

Parameter Batch Reactor Flow Reactor
Reaction Time6h22min
Pd Loading5% w/w1.2% w/w
Space-Time Yield8.4 g/L·h31.5 g/L·h

Advantage :
Flow systems minimize catalyst deactivation from nitroso intermediates .

This compound’s reactivity profile highlights its versatility in medicinal chemistry (e.g., as a BRD4 inhibitor precursor ) and materials science. Synthetic strategies must account for steric effects from the 2,2-dimethyl group and electronic effects from the nitro substituent.

Scientific Research Applications

2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects depends on its specific application. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Observations:
  • Core Heterocycle : Replacement of the benzene ring with pyridine (e.g., NPO) alters electronic properties and binding affinity to targets like NF-κB .
  • Substituent Position : Nitro groups at position 5 (as in the target compound) vs. position 7 (e.g., bromo in ) influence steric and electronic interactions with biological targets.
  • Functional Groups : Thiazole () and isoxazole () substituents introduce hydrogen-bonding capabilities, unlike the nitro group’s electron-withdrawing effects.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Compound Molecular Formula Molecular Weight LogP (Predicted) Solubility
2,2-Dimethyl-5-nitro-... C₁₀H₁₀N₂O₄ 222.20 ~1.5 Low (hydrophobic)
5-Nitro-... (CAS 132522-81-7) C₈H₆N₂O₄ 194.15 ~0.8 Moderate
NPO C₁₄H₁₁N₃O₄ 285.25 ~2.0 Low
Key Observations:
  • Nitro Group Impact : The 5-nitro substituent may reduce solubility relative to halogenated analogs (e.g., 7-bromo in ) due to stronger dipole interactions.
Anticancer Potential:
  • Target Compound: The dimethyl and nitro groups may synergize to inhibit kinases (e.g., PI3Kα) or epigenetic regulators (e.g., BET proteins), as seen in related benzoxazinones .
  • NPO Analogs: The pyrido-oxazinone core in NPO suppresses NF-κB DNA binding, suggesting nitro positioning (benzyl vs. benzoxazinone) dictates target specificity .
Antiplatelet Activity:
  • 2H-Benzo[b][1,4]oxazin-3(4H)-ones : Derivatives with 4,7-disubstitution (e.g., 4-methyl, 7-methoxy) inhibit platelet aggregation via collagen receptor antagonism . The target compound’s 5-nitro group may shift activity toward anticancer pathways.

Biological Activity

2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound notable for its unique structure, which includes a benzene ring fused to an oxazine ring. This compound has garnered attention in scientific research due to its potential biological activities , particularly in the fields of pharmacology and medicinal chemistry .

  • Molecular Formula : C10_{10}H10_{10}N2_2O4_4
  • CAS Number : 1365965-22-5
  • Molecular Weight : 222.20 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-nitrophenol with 2,2-dimethyl-1,3-propanediol in the presence of dehydrating agents like phosphorus oxychloride. This process can be optimized through various conditions to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown that it effectively inhibits the growth of various bacterial strains and fungi. The mechanism behind this activity may involve the compound's ability to disrupt cellular processes through interaction with microbial enzymes or receptors.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . Investigations into its effects on cancer cell lines have revealed that it can induce apoptosis (programmed cell death) and inhibit cell proliferation. The nitro group is believed to play a crucial role in generating reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

The biological effects of this compound are thought to be mediated through:

  • Bioreduction of the Nitro Group : This process can form reactive species that may interact with DNA and proteins.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.

Study on Antimicrobial Activity

A study conducted by researchers at MDPI demonstrated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) value of 50 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Anticancer Research

In another investigation published in a peer-reviewed journal, the compound was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM. These results suggest that further exploration into its mechanisms could lead to new therapeutic strategies for cancer treatment .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameBiological ActivityKey Differences
2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-oneLimited antimicrobial propertiesLacks nitro group
5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-oneModerate anticancer effectsLacks dimethyl substituents
2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]thiazin-3(4H)-oneDifferent reactivity due to sulfur atomVaries in chemical properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the benzoxazine core. For example, nitration of precursor benzoxazine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) introduces the nitro group at the 5-position. Reaction conditions such as temperature (0–5°C for nitration) and stoichiometry (excess nitrating agents) are critical to avoid over-nitration or decomposition . Side reactions can arise from competing electrophilic substitutions, requiring purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How is the structural integrity of this compound confirmed in synthetic studies?

  • Methodological Answer : Structural validation employs:

  • Elemental Analysis : Confirms C, H, N, O content (e.g., theoretical vs. experimental values for C₁₀H₁₀N₂O₄) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for methyl groups (δ ~1.5 ppm), nitro group (deshielded aromatic protons at δ ~8.2 ppm), and oxazine ring protons (δ ~4.0–4.5 ppm) .
  • MS : Molecular ion peaks (e.g., m/z 222 [M⁺]) and fragmentation patterns validate the backbone .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities in 2,2-Dimethyl-5-nitrobenzoxazinone, and what techniques are optimal?

  • Methodological Answer : Impurities such as de-nitro byproducts or ring-opened intermediates require:

  • HPLC-PDA/MS : Reversed-phase C18 columns with acetonitrile/water gradients resolve polar impurities. Limit of detection (LOD) can reach 0.1% w/w .
  • NMR Spectroscopy : ²D-COSY or HSQC distinguishes regioisomers (e.g., 5-nitro vs. 7-nitro derivatives) .
  • Contradictions : Discrepancies in impurity profiles may arise from solvent polarity (e.g., EtOH vs. DMF) during crystallization .

Q. How do substituent variations on the benzoxazine core affect bioactivity, based on structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Nitro Group Positioning : The 5-nitro derivative exhibits higher electrophilicity than 7-nitro analogs, enhancing reactivity in nucleophilic aromatic substitution (e.g., with thiols in enzyme inhibition assays) .
  • Methyl Substituents : 2,2-Dimethyl groups increase steric hindrance, reducing ring-opening kinetics compared to unsubstituted analogs (e.g., t₁/₂ increases from 2h to 8h in aqueous buffer) .
  • Data Gaps : Conflicting reports exist on nitro group reduction products; some studies report amine intermediates as bioactive , while others note toxicity .

Key Research Considerations

  • Environmental Fate : Nitroaromatic metabolites may persist in aqueous systems; aerobic degradation pathways remain understudied .
  • Synthetic Optimization : TBHP-mediated domino reactions improve atom economy (e.g., 95% yield in one-pot syntheses) but require rigorous control of oxidant stoichiometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

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